molecular formula C19H20ClN5O B14934194 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide

Cat. No.: B14934194
M. Wt: 369.8 g/mol
InChI Key: GRIYSVBXNDCEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 6-chloropyridazine, 1-methyl-1H-indole, and piperidine-3-carboxylic acid. The synthesis may involve:

    Step 1: Formation of the piperidine-3-carboxamide core through amidation reactions.

    Step 2: Introduction of the 6-chloropyridazin-3-yl group via nucleophilic substitution.

    Step 3: Coupling with 1-methyl-1H-indole using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce halogen, alkyl, or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide
  • 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxylate
  • 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H20ClN5O

Molecular Weight

369.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(1-methylindol-4-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H20ClN5O/c1-24-11-9-14-15(5-2-6-16(14)24)21-19(26)13-4-3-10-25(12-13)18-8-7-17(20)22-23-18/h2,5-9,11,13H,3-4,10,12H2,1H3,(H,21,26)

InChI Key

GRIYSVBXNDCEIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.